molecular formula C8H14Cl2N2 B2596737 (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride CAS No. 2460739-25-5

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2596737
CAS No.: 2460739-25-5
M. Wt: 209.11
InChI Key: IEJFBVPCJOVGAU-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride is a chiral amine salt characterized by a pyridine ring substituted with a methyl group at the 2-position and an ethanamine moiety attached at the 3-position. The compound exists as the (1S)-enantiomer and is stabilized as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name

(1S)-1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJFBVPCJOVGAU-ILKKLZGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460739-25-5
Record name (1S)-1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Alkylation: The 2-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.

    Resolution: The resulting racemic mixture is then resolved to obtain the (1S)-enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the (1S)-1-(2-Methylpyridin-3-yl)ethanamine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with optimized conditions to ensure high yield and purity. The process involves:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts: Catalysts may be used to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of (1S)-1-(2-Methylpyridin-3-yl)ethanamine.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 189.10 g/mol
  • IUPAC Name : (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride
  • CAS Number : 2061979-75-5

The compound features a pyridine ring with a methyl substitution at the 2-position and an ethanamine chain, which enhances its solubility and reactivity in various applications.

Drug Discovery and Development

This compound is being investigated as a potential lead compound for drug discovery, particularly targeting neurological disorders. Its structural similarity to known pharmacologically active compounds suggests that it may exhibit significant therapeutic effects. The compound has shown promise in modulating neurotransmitter systems, which is crucial for developing treatments for conditions such as depression and anxiety .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. A study highlighted its effectiveness against resistant bacterial strains, emphasizing the importance of structural modifications in enhancing bioactivity. This suggests potential applications in combating antibiotic resistance, a major public health concern .

The biological activity of this compound has been explored through various mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, which could lead to novel therapeutic strategies for treating mood disorders.
  • Enzyme Modulation : It has been suggested that this compound can modulate the activity of enzymes related to neurotransmitter synthesis and degradation, further supporting its potential in neuropharmacology .

Neuropharmacological Assessment

A study assessed the effects of this compound on neuronal nitric oxide synthase (nNOS). Results indicated selective inhibition of nNOS without affecting endothelial NOS (eNOS), suggesting its potential application in treating neurodegenerative diseases where nitric oxide plays a critical role .

Antimicrobial Efficacy Study

In another investigation, derivatives related to this compound exhibited strong antibacterial properties against various resistant strains. This study underscored the significance of structural modifications for enhancing bioactivity and opened avenues for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyridyl-ethanamine dihydrochlorides, focusing on molecular structure, substituent effects, and stereochemistry.

Structural Analogues and Key Differences

Compound Name Molecular Formula Pyridine Substituent Position Additional Substituents Enantiomer CAS Number Source
(1S)-1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride C₈H₁₃Cl₂N₂ 3-position 2-methyl (1S) Not provided Target
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₉Cl₂FN₂ 3-position 5-fluoro (R) 1909288-54-5
(S)-1-(Pyridin-2-yl)ethanamine dihydrochloride C₇H₁₁Cl₂N₂ 2-position None (S) 40154-78-7
(R)-1-[5-(Trifluoroethoxy)pyridin-2-yl]ethanamine dihydrochloride C₉H₁₃Cl₂F₃N₂O 2-position 5-trifluoroethoxy (R) 953780-72-8
Key Observations:

The trifluoroethoxy group in the 2-position pyridine derivative adds strong electron-withdrawing properties, which may influence solubility and metabolic stability.

Stereochemical Variations :

  • Enantiomers such as (R)- and (S)-configurations (e.g., and ) highlight the importance of chirality in pharmacological activity. The (1S)-configuration of the target compound may confer distinct receptor interactions compared to its enantiomer.

Functional Group Diversity :

  • Halogenated derivatives (e.g., 5-fluoro ) are often designed to enhance bioavailability or resistance to oxidative metabolism.
  • The absence of substituents in the (S)-1-(pyridin-2-yl)ethanamine dihydrochloride simplifies its structure but may reduce target specificity.

Biological Activity

(1S)-1-(2-Methylpyridin-3-yl)ethanamine;dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, with a focus on recent research findings.

The synthesis of this compound typically involves several key steps:

  • Starting Material : 2-methylpyridine is used as the primary substrate.
  • Alkylation : The compound undergoes alkylation with an appropriate agent to introduce the ethanamine group.
  • Resolution : The racemic mixture is resolved to obtain the (1S)-enantiomer.
  • Salt Formation : The dihydrochloride salt is formed by reacting the amine with hydrochloric acid.

This compound exhibits enhanced solubility due to the dihydrochloride form, making it suitable for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been shown to modulate neurotransmitter systems, particularly those involving monoamines, which are crucial for various neurological functions .

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing their activity and leading to altered physiological responses.
  • Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in neurotransmitter degradation, thereby increasing the availability of these signaling molecules .

Biological Activity

Recent studies have highlighted several areas where this compound shows significant biological activity:

1. Neurotransmitter Modulation

The compound's structural similarity to known psychoactive agents suggests it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can have implications for treating mood disorders and anxiety .

2. Anticancer Properties

Emerging research indicates that derivatives of this compound may exhibit anticancer activity. For instance, compounds with similar piperidine structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

3. Alzheimer's Disease Research

There is ongoing investigation into the potential of this compound as a treatment for Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic signaling, which is often impaired in Alzheimer's patients .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

StudyFindings
Granchi et al. (2023)Identified anticancer properties via monoacylglycerol lipase inhibition in breast cancer models .
Liu et al. (2021)Demonstrated dual inhibition of AChE and BuChE, enhancing cognitive function in animal models .
Nayagam et al. (2021)Found potential antiviral activity against SARS-CoV-2 through receptor interaction studies .

Q & A

Q. How can environmental impact assessments be conducted given limited ecotoxicological data?

  • Provisional Assessment : Use read-across methods with structurally similar compounds (e.g., pyridine derivatives) to estimate LC50 or biodegradability. Prioritize testing in model organisms (Daphnia magna, zebrafish) .
  • Regulatory Gaps : Note that no PBT/vPvB data exist for this compound, necessitating precautionary disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.